CWHM-1552

Description

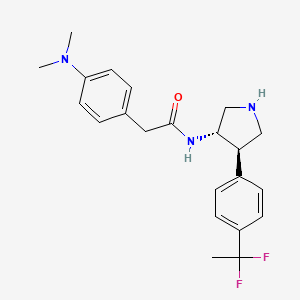

This compound features a stereochemically defined pyrrolidine core (3S,4R configuration) substituted with a 4-(1,1-difluoroethyl)phenyl group and an acetamide moiety linked to a 4-(dimethylamino)phenyl group.

Properties

Molecular Formula |

C22H27F2N3O |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-[(3S,4R)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide |

InChI |

InChI=1S/C22H27F2N3O/c1-22(23,24)17-8-6-16(7-9-17)19-13-25-14-20(19)26-21(28)12-15-4-10-18(11-5-15)27(2)3/h4-11,19-20,25H,12-14H2,1-3H3,(H,26,28)/t19-,20+/m0/s1 |

InChI Key |

WQTOGFREMHSJJS-VQTJNVASSA-N |

Isomeric SMILES |

CC(C1=CC=C(C=C1)[C@@H]2CNC[C@H]2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CNCC2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F |

Origin of Product |

United States |

Biological Activity

N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H27F2N3O, with a molecular weight of 387.5 g/mol. Its structure includes a pyrrolidine ring, which is known for its diverse biological activities.

Research indicates that compounds with similar structures to N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide often exhibit various mechanisms of action:

- Inhibition of Apolipoprotein L-1 (APOL1) : This compound has been identified as an inhibitor of APOL1, which plays a role in kidney disease and other disorders .

- Anticancer Activity : Studies have shown that related pyrrolidinone derivatives possess significant anticancer properties. For instance, certain compounds demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231 and Panc-1), inhibiting cell colony formation and viability at low micromolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 1 & 2 | Complete inhibition of colony growth |

| Cytotoxicity | Panc-1 | 2 | Strong inhibition of colony formation |

| Migration Inhibition | MDA-MB-231 & Panc-1 | 2 | No significant effect observed |

Case Study 1: Anticancer Properties

In a study evaluating the anticancer activity of several pyrrolidinone derivatives, N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide was tested alongside other compounds. It was found to significantly disturb the colony growth of MDA-MB-231 cells at concentrations of 1 and 2 µM. The mechanism suggested involves apoptosis induction and cell cycle arrest .

Case Study 2: Inhibition of APOL1

Another study highlighted the potential of this compound as an APOL1 inhibitor. The inhibition of APOL1 is crucial for developing therapeutics targeting kidney diseases associated with this protein. The research provides insights into the structure-activity relationship that could enhance the efficacy of such inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of substituent effects and pharmacological profiles:

Key Comparative Insights

Core Structure Variations: The target compound’s pyrrolidine core contrasts with the pyrrolo-pyridazine scaffolds in Examples 321 and 68 .

Fluorinated Substituents :

- The 1,1-difluoroethyl group in the target compound introduces steric bulk and electron-withdrawing effects, similar to the 2,3-difluorophenyl groups in Example 321 . Such substituents enhance metabolic stability and modulate target binding via hydrophobic interactions.

- In contrast, the 4-fluorophenyl group in 1201189-85-6 offers simpler fluorination, which may reduce synthetic complexity but limit electronic effects compared to difluoroethyl.

This contrasts with the trifluoromethyl group in Example 321, which is electron-withdrawing and lipophilic .

Stereochemical Considerations :

- The (3S,4R) configuration in the target compound and 1201189-85-6 highlights the importance of stereochemistry in receptor binding. Similar pyrrolidine derivatives in patents emphasize enantiomeric purity for optimized activity .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in EP 4 374 877 A2, which employ palladium-catalyzed couplings for fluorinated aryl groups .

- Pharmacological Potential: The dimethylamino and difluoroethyl groups suggest dual mechanisms—electron donation for solubility and fluorophilic interactions for target engagement. This is supported by ’s discussion of dimethylamino groups in enzyme inhibitors .

- Comparative Limitations : Direct pharmacological data (e.g., IC50, logP) for the target compound are absent in the evidence. Inferences rely on structural analogs, such as the pyrrolo-pyridazine derivatives with demonstrated kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.